4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine
Overview
Description
4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine, or 4,4'-PDP, is a novel organic compound with a wide range of potential applications in science and technology. It is a derivative of pyridine, a heterocyclic aromatic compound, and was first synthesized in the late 1990s. Since then, 4,4'-PDP has been studied extensively and has been found to have many interesting properties.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Research on derivatives of terphenyl and pyridine has demonstrated their potential in improving the efficiency of OLEDs. For example, Wang et al. (2018) synthesized novel CBP derivatives incorporating pyridine, which showed high thermal stabilities and improved electroluminescent performance in green OLEDs, suggesting that similar compounds could serve as promising materials for light-emitting applications (Wang et al., 2018). Additionally, Shih et al. (2015) developed m-terphenyl oxadiazole derivatives as electron transporters and exciton blockers for OLEDs, demonstrating high efficiency and low roll-off, indicating that terphenyl derivatives can effectively confine excitons in the emitting layer (Shih et al., 2015).
Polymer Solar Cells
Pyridine-incorporated materials have also been studied for their application in polymer solar cells. Chen et al. (2017) developed novel alcohol-soluble conjugated polymers with pyridine incorporated at the side chains, used as cathode interfacial layers for both conventional and inverted polymer solar cells, resulting in improved power conversion efficiency. This suggests that pyridine-functionalized polymers can enhance device performance through interfacial modification and n-doping of fullerene acceptors (Chen et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
properties
IUPAC Name |
4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-7-31(8-2-28(1)34-13-19-40-20-14-34)37-25-38(32-9-3-29(4-10-32)35-15-21-41-22-16-35)27-39(26-37)33-11-5-30(6-12-33)36-17-23-42-24-18-36/h1-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUXVZLHGFVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133092 | |
Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170165-85-2 | |
Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170165-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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